钼酸镉四氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related cadmium molybdenum compounds often involves hydrothermal methods, where compounds like cadmium molybdenum phosphate [C3H12N2]4[CdMo12O24(HPO4)6(PO4)2(OH)6][(Cd(H2O))2]·3H2O have been synthesized and characterized. These processes underline the complex nature of synthesizing multi-element compounds and the role of specific conditions, such as temperature and the presence of other chemicals like ammonium chloride, in determining the outcome and purity of the synthesized compounds (Duan et al., 2004).

Molecular Structure Analysis

The structure of cadmium molybdenum compounds can be intricate, with arrangements that include 3D frameworks and channels within the structure. For example, the 3D cadmium molybdenum phosphate mentioned earlier exhibits a triclinic system with specific dimensions and angles, highlighting the complex interactions between cadmium, molybdenum, and other elements in the compound (Duan et al., 2004).

Chemical Reactions and Properties

Cadmium molybdenum compounds can participate in various chemical reactions and possess unique properties. The reactivity and interaction with other substances, such as sulfur in the synthesis of molybdenum (IV) sulfide, demonstrate the compound's versatility and the potential for different chemical modifications (Bhuiyan et al., 2007).

Physical Properties Analysis

The physical properties of cadmium molybdenum compounds, such as their electrochemical properties, are of interest for various applications. The study of these properties, through methods like bulk-modified carbon paste electrodes, provides insights into the behavior of these compounds under different conditions and their potential uses in electrochemistry and materials science (Duan et al., 2004).

Chemical Properties Analysis

Investigations into the chemical properties of cadmium molybdenum compounds reveal their interaction with other elements and compounds, their reactivity, and the stability of their chemical structure. For example, the reactivity of cadmium molybdenum compounds with sulfur and the influence of ammonium chloride highlight the chemical versatility and potential for various chemical processes and applications (Bhuiyan et al., 2007).

科学研究应用

毒性和健康影响研究:钼和钼的组合已被研究其对动物健康的毒性影响,特别是在鸭类中。Xia et al. (2015)的研究发现,这种组合导致了显著的肾脏损伤,肾脏线粒体的氧化损伤,以及热休克蛋白的上调,表明潜在的肾毒性机制。

食品安全和分析:Kasa et al. (2020)开发了钼涂覆石英管在食品样品分析中的应用,特别用于准确测定镉的含量。这种方法显著提高了食品安全评估的检测能力和准确性。

环境监测和修复:Yin et al. (2017)的一项研究展示了钼二硫化物纳米复合材料在快速检测和去除水中镉离子中的应用,突显了它们在环境修复中的潜力。

分析化学和方法开发:敏感分析方法的发展,比如Ohta et al. (1988)的方法,利用钼管原子化器精确测定各种材料中的镉含量,展示了分析化学技术的进步。

纳米材料应用:Wang et al. (2018)探索了纳米级钼二硫化物片对水溶液中镉的吸收。他们的研究表明了极高的吸附能力,表明在纳米技术和材料科学领域有潜在用途。

能源存储技术:Isacfranklin et al. (2021)对钼酸镉氧化物的研究突显了其在能源存储中的应用,特别是在高效超级电容器的开发中。这表明钼酸镉四氧化物在能源相关领域有着光明的未来。

安全和危害

Cadmium and its compounds are highly toxic and exposure to this metal is known to cause cancer and targets the body’s cardiovascular, renal, gastrointestinal, neurological, reproductive, and respiratory systems . The safety and hazards specific to Cadmium molybdenum tetroxide are not explicitly mentioned in the search results.

未来方向

Research on Cadmium and Molybdenum has shown potential for mitigating Cadmium-induced stress in plants . Molybdenum, an essential trace element, plays key roles in oxidative stress tolerance of higher plants . Future research could focus on understanding the mechanism underlying Cadmium induced ROS production, and for the identification of more therapeutic targets .

属性

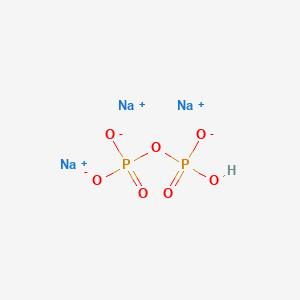

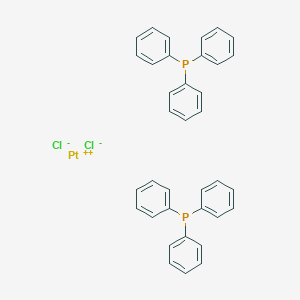

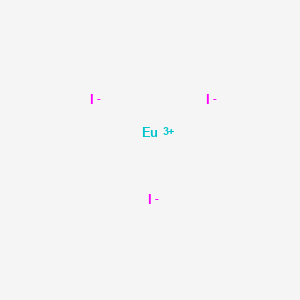

IUPAC Name |

cadmium(2+);molybdenum;oxygen(2-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cd.Mo.4O/q+2;;4*-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHWLBOPUKZGNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[Mo].[Cd+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CdMoO4-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cadmium molybdenum tetroxide | |

CAS RN |

13972-68-4 |

Source

|

| Record name | Cadmium molybdenum oxide (CdMoO4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013972684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadmium molybdenum tetroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one](/img/structure/B76886.png)

![2-Octadecyl-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione](/img/structure/B76899.png)